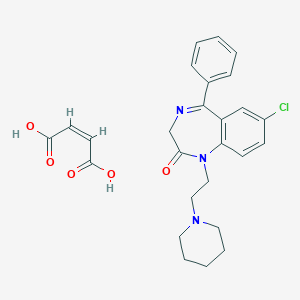![molecular formula C15H13Br2NO4S B229736 N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)
N-[(2,5-dibromophenyl)sulfonyl]phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,5-dibromophenyl)sulfonyl]phenylalanine, commonly known as DBSF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. DBSF is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes in the human body.
Mecanismo De Acción
DBSF exerts its inhibitory effect on cysteine proteases by binding to the active site of the enzyme and blocking its activity. The sulfonyl group of DBSF forms a covalent bond with the thiol group of the cysteine residue present in the active site of the enzyme. This covalent bond prevents the enzyme from carrying out its normal function, leading to the inhibition of the enzyme.
Biochemical and Physiological Effects:
DBSF has been shown to have a wide range of biochemical and physiological effects. Inhibition of cysteine proteases by DBSF can lead to the accumulation of proteins in the cells, which can trigger various cellular responses such as autophagy and apoptosis. DBSF has also been shown to have anti-inflammatory effects by inhibiting the activity of enzymes that are involved in the production of inflammatory mediators such as cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBSF has several advantages as a research tool. It is a potent and specific inhibitor of cysteine proteases, which makes it an ideal tool for studying the function of these enzymes. DBSF is also stable under a wide range of experimental conditions, which makes it easy to handle and store. However, DBSF has some limitations as well. It is a relatively expensive compound, which can limit its use in large-scale experiments. DBSF also has limited solubility in water, which can make it difficult to use in some experimental setups.
Direcciones Futuras
DBSF has several potential future directions for research. One area of research is the development of more potent and specific inhibitors of cysteine proteases. Another area of research is the identification of new targets for DBSF, which can help researchers understand the role of cysteine proteases in various physiological processes. DBSF can also be used in drug discovery and development, as cysteine proteases are potential targets for the treatment of various diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, DBSF is a potent inhibitor of cysteine proteases that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. DBSF has been extensively used as a research tool to study the function of enzymes that are involved in various physiological processes. DBSF has several advantages as a research tool, but it also has some limitations. DBSF has several potential future directions for research, which can help researchers understand the role of cysteine proteases in various physiological processes and develop new therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of DBSF involves the reaction of 2,5-dibromobenzenesulfonyl chloride with phenylalanine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable acid to obtain DBSF. The purity and yield of DBSF can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DBSF has been extensively used in scientific research as a tool to study the function of enzymes that are involved in various biochemical pathways. DBSF is a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in the degradation of proteins in the human body. By inhibiting these enzymes, DBSF can help researchers understand the role of cysteine proteases in various physiological processes such as cell death and inflammation.
Propiedades
Fórmula molecular |
C15H13Br2NO4S |
|---|---|
Peso molecular |
463.1 g/mol |
Nombre IUPAC |
2-[(2,5-dibromophenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13Br2NO4S/c16-11-6-7-12(17)14(9-11)23(21,22)18-13(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,13,18H,8H2,(H,19,20) |
Clave InChI |
AIFHWZRDUTXXBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-[2-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229653.png)
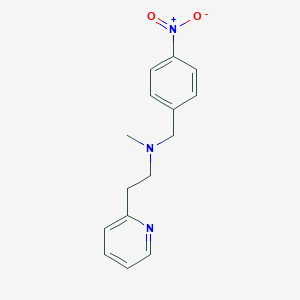
![4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B229659.png)
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)
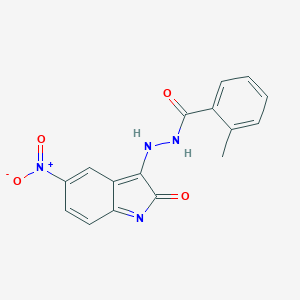
![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)
![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)
![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)
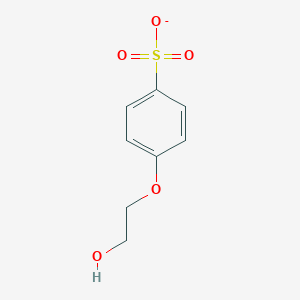
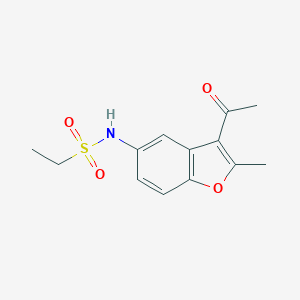
![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)
